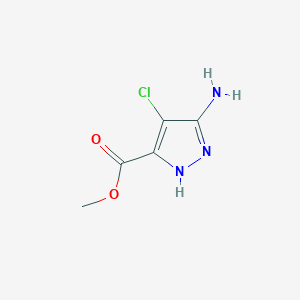

methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-4-chloro-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-11-5(10)3-2(6)4(7)9-8-3/h1H3,(H3,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRRCYCWOKFZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NN1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287752-81-1 | |

| Record name | methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used in the process include ethanol and dimethylformamide, and the reactions are typically carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro substituent can be reduced to form the corresponding hydroxy compound.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Hydroxy derivatives.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate is a pyrazole derivative with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. It serves as a building block for synthesizing complex heterocyclic compounds and has been explored for its potential as an enzyme inhibitor. Furthermore, it has demonstrated potential antimicrobial and anticancer properties.

Scientific Research Applications

- Chemistry this compound is used as a building block in the synthesis of complex heterocyclic compounds.

- Biology It is investigated for its potential as an enzyme inhibitor.

- Medicine It is explored for its antimicrobial and anticancer properties. Aminopyrazole-based compounds, including derivatives of this compound, have been studied as active agents in different therapeutic areas .

- Industry It is utilized in the development of agrochemicals and pharmaceuticals.

Biological Activities

This compound has significant biological activities, making it valuable in pharmaceuticals and agrochemicals. It shows potential as an anti-inflammatory agent and antimicrobial precursor, meriting further research.

Anti-Infective Applications

Aminopyrazoles have been recognized for their anti-infective properties. For example, a pyrazolyl thiourea (compound 1 ) has shown sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper . Another compound (2 ) can block Gram-negative strains by targeting both DNA Gyrase and Topoisomerase IV .

Anticancer and Anti-Inflammatory Applications

Certain aminopyrazoles exhibit anticancer and anti-inflammatory properties. Compound 5 was identified as a potent inhibitor of tubulin polymerization, arresting the cell cycle in the G2/M phase . Additionally, bisindole-substituted 3APs, such as compound 10 , have shown potential as therapeutic agents for tackling Alzheimer's disease (AD) and other GSK-3β-associated complex neurological syndromes .

Anticancer/Antiproliferative Applications

Certain pyrazole derivatives have demonstrated anticancer activity. Pyrazoles 19a and 19b inhibited hCA XII, with pyrazole 19a being a selective inhibitor of hCA IX and hCA XII . Pyrazoles 20a–c selectively inhibited NIK, demonstrating their potential as anticancer agents .

Case Studies

- Anti-inflammatory Study Derivatives of pyrazole significantly reduced carrageenan-induced edema in mice, indicating their potential as anti-inflammatory agents.

- Antimicrobial Evaluation In vitro tests showed that certain pyrazole derivatives effectively inhibited bacterial growth, with some achieving MIC values comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to active sites of enzymes, thereby inhibiting their activity. This compound can interfere with various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Carboxylates

Key Observations:

- Substituent Position Sensitivity: The position of chlorine significantly impacts reactivity. For instance, chloro at position 4 (target compound) vs.

- Ester Group Effects: Methyl esters (e.g., target compound) generally exhibit higher lipophilicity than ethyl esters (), affecting solubility and bioavailability .

- Heterocyclic Modifications: The pyridazine ring in introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and rigidity, which is critical for kinase inhibition .

Reactivity and Functionalization Potential

- Amino Group Reactivity: The 5-amino group in the target compound is a prime site for acylations or Suzuki couplings, akin to modifications seen in ’s kinase inhibitors .

- Chlorine as a Leaving Group: The 4-chloro substituent can undergo nucleophilic aromatic substitution, enabling further derivatization (e.g., cross-coupling reactions) .

Biological Activity

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention due to its significant biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This compound exhibits potential as an anti-inflammatory agent and antimicrobial precursor, making it a subject of interest for further research.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 175.57 g/mol. Its structure includes:

- Amino group at the 5-position.

- Chloro substituent at the 4-position.

- Carboxylate group at the 3-position.

This configuration allows for various interactions with biological targets, potentially affecting enzyme activity and cellular signaling pathways.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. It may bind to the active sites of specific enzymes, thereby modulating their functions. This mechanism is crucial for its proposed roles in anti-inflammatory and antimicrobial applications .

Anti-inflammatory Properties

Research has indicated that this compound exhibits significant anti-inflammatory effects. Studies have shown that compounds within the pyrazole class can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, some derivatives have demonstrated comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

Table 1: Comparative Anti-inflammatory Activities

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains. For example, research involving structurally similar compounds showed promising results against E. coli and Bacillus subtilis, indicating potential applications in treating infections .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | TBD | |

| Bacillus subtilis | TBD | |

| Proteus vulgaris | TBD |

Case Studies

Several case studies have explored the biological activity of this compound and related compounds:

- Anti-inflammatory Study : A study demonstrated that derivatives of pyrazole could significantly reduce carrageenan-induced edema in mice, showcasing their potential as anti-inflammatory agents .

- Antimicrobial Evaluation : In vitro tests against various pathogens revealed that certain pyrazole derivatives inhibited bacterial growth effectively, with some compounds achieving MIC values comparable to standard antibiotics .

Future Directions

While initial findings are promising, further research is needed to fully elucidate the mechanisms through which this compound exerts its biological effects. Future studies should focus on:

- Detailed mechanism of action studies.

- Broader screening against a wider array of pathogens.

- Assessment of potential side effects and toxicity profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves formylation and substitution reactions. For example, formic acid with a catalyst under controlled temperatures (e.g., 60–80°C) can introduce formyl groups, followed by nucleophilic substitution with amines or other reagents. Reaction optimization includes adjusting solvent polarity (e.g., methanol or ethanol), using bases like triethylamine to deprotonate intermediates, and monitoring reaction progress via TLC or HPLC . Continuous flow reactors are recommended for scalability, ensuring consistent temperature and pressure to enhance purity (>95%) .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and hydrogen bonding patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves 3D conformation . Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers design initial biological activity assays for this compound?

- Methodological Answer : Begin with in vitro antimicrobial screening (e.g., broth microdilution against E. coli or S. aureus) to determine minimum inhibitory concentrations (MICs). Anti-inflammatory activity can be tested via COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA). Dose-response curves (0.1–100 µM) and positive controls (e.g., ibuprofen) are critical for validating results .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole derivatives, including this compound?

- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., chloro vs. methyl groups altering steric effects) or assay conditions. Meta-analysis of published data with standardized protocols (e.g., uniform cell lines or enzyme isoforms) is recommended. For example, compare IC₅₀ values across studies using molecular docking to verify binding site interactions . Cross-validate results with isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can computational modeling predict the drug-likeness and target interactions of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics (MD) simulations (e.g., with GROMACS) model protein-ligand interactions over 100-ns trajectories. ADMET predictions (via SwissADME or ADMETLab) assess solubility, permeability, and toxicity. For example, logP values >3 may indicate poor aqueous solubility, requiring formulation adjustments .

Q. What industrial-scale challenges arise in synthesizing this compound, and how are they mitigated?

- Methodological Answer : Scaling up introduces issues like heat dissipation and byproduct formation. Continuous flow reactors improve heat control and mixing efficiency, reducing side reactions. Process analytical technology (PAT), such as inline FTIR, monitors intermediate formation. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >98% purity .

Q. How do steric and electronic effects of the chloro and amino substituents influence reactivity in further derivatization?

- Methodological Answer : The electron-withdrawing chloro group at position 4 activates the pyrazole ring for electrophilic substitution at position 5, while the amino group at position 5 facilitates nucleophilic reactions (e.g., acylation). Steric hindrance from the methyl ester at position 3 may limit access to certain reagents. Optimize regioselectivity using directing groups or protecting strategies (e.g., Boc protection for amino groups) .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess shelf life. For handling, use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) due to potential irritancy (no toxicity data available) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.